2-Mercaptopyridine

Description

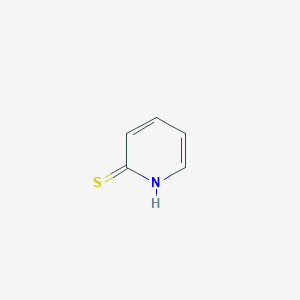

Structure

3D Structure

Propriétés

IUPAC Name |

1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NS/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMDPDGBKYUEMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062568 | |

| Record name | 2-Mercaptopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a stench; [Alfa Aesar MSDS] | |

| Record name | 2-Mercaptopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10894 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00863 [mmHg] | |

| Record name | 2-Mercaptopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10894 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

73018-10-7, 2637-34-5, 29468-20-0 | |

| Record name | 2-Pyridinethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73018-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2637-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002637345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinethione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029468200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073018107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinethiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03329 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Mercaptopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyridinethione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Mercaptopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyridinethione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-MERCAPTOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE982KT952 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 2 Mercaptopyridine

Established Synthetic Routes for 2-Mercaptopyridine

The preparation of this compound can be achieved through several synthetic pathways, with the reaction involving 2-Chloropyridine (B119429) and thiourea (B124793) being one of the most convenient and widely used methods. wikipedia.orggoogle.com

A common and efficient route for the synthesis of this compound involves the reaction of 2-Chloropyridine with thiourea in an alcohol solvent, such as ethanol (B145695) or methanol. wikipedia.orggoogle.com This method is advantageous due to its simple process, mild reaction conditions, and high yield. google.com

The synthesis proceeds through the following steps:

Reaction: 2-Chloropyridine is reacted with thiourea in an alcohol solvent. The mixture is heated under reflux for 2 to 3 hours. google.com The molar ratio of 2-Chloropyridine to thiourea is typically in the range of 1:1.2 to 1:1.5. google.com

Work-up: After cooling, the solvent is removed under reduced pressure. A strong alkali solution, such as sodium hydroxide or potassium hydroxide, is added to the residue to achieve a pH of 8.0-9.0. google.com

Purification: The unreacted 2-Chloropyridine is extracted with ethyl acetate. The aqueous layer is then acidified with an acid like hydrochloric acid to a pH of 6.0-6.5, under the protection of an inert gas, which leads to the precipitation of the final product. google.com

Isolation: The resulting solid, this compound, is collected by suction filtration, washed with water, and dried to a constant weight. google.com

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | 2-Chloropyridine, Thiourea | google.com |

| Solvent | Ethanol or Methanol | google.com |

| Reaction Time | 2-3 hours (reflux) | google.com |

| Base for Salification | Sodium Hydroxide or Potassium Hydroxide | google.com |

| Acid for Precipitation | Hydrochloric Acid | google.com |

Besides the thiourea route, other methods have been developed for the synthesis of this compound.

Reaction with Calcium Hydrogen Sulfide: An early synthesis reported in 1931 involved heating 2-Chloropyridine with calcium hydrogen sulfide. wikipedia.org

Reaction with Sodium Hydrosulfide: Another approach is the reaction of 2-Chloropyridine with sodium hydrosulfide. innospk.comgoogle.com

Reaction with Alkali Metal Polysulfides: An improved method utilizes the reaction of halosubstituted pyridines, such as 2-chloropyridine or 2-bromopyridine, with an alkali metal polysulfide followed by acidification, digestion, and neutralization to yield this compound in high yields. google.com

Microwave-Assisted Three-Component Reaction: Derivatives of this compound can also be generated from precursors that lack a preformed pyridine (B92270) ring through a microwave-assisted condensation of α,β-unsaturated ketones, malononitrile, and 4-methylbenzenethiol in the presence of a base catalyst. wikipedia.org

Synthesis of this compound Derivatives

The thiol group of this compound is a key functional group that allows for a variety of chemical derivatizations, including alkylation, acylation, and oxidation.

The thiol group of this compound can be readily alkylated. The sulfur atom in the thiol group is a potent nucleophile, especially after deprotonation to the thiolate anion. libretexts.org This thiolate anion can then participate in nucleophilic substitution reactions (SN2) with alkyl halides to form the corresponding thioether derivatives. libretexts.org

The general reaction is as follows: HSC₅H₄N + RX → RSC₅H₄N + HX (where R is an alkyl group and X is a halide)

Thiolate conjugate bases are excellent nucleophiles in SN2 reactions with alkyl halides and tosylates. libretexts.org

This compound and its derivatives serve as effective acylating agents for a range of nucleophiles including phenols, amines, and carboxylic acids. wikipedia.org The process generally involves the activation of a carboxylic acid with a derivative of this compound, such as 2,2'-dipyridyl disulfide, to form a highly reactive thioester. This activated intermediate is then readily attacked by a nucleophile (an alcohol, amine, or another carboxylic acid) to form the corresponding ester, amide, or anhydride, respectively. This methodology is particularly useful in peptide synthesis. innovareacademics.in

| Substrate | Product | Relevance |

|---|---|---|

| Phenols (Alcohols) | Esters | General organic synthesis, protecting group chemistry. wikipedia.orgnih.gov |

| Amines | Amides | Peptide synthesis, formation of stable linkages. wikipedia.orginnovareacademics.in |

| Carboxylic Acids | Anhydrides | Activation of carboxylic acids for further reactions. |

This compound can be oxidized to form its corresponding disulfide, 2,2′-dipyridyl disulfide. wikipedia.orginnospk.com This reaction is a common transformation for thiols. The oxidation can be autocatalytic, particularly in the presence of amines. wikipedia.org Mild oxidizing agents are typically employed for this conversion. guidechem.com Conversely, the disulfide can be reduced back to this compound using a hydride reducing agent. wikipedia.org The formation of 2,2′-dipyridyl disulfide from this compound can also occur readily at metal centers. researchgate.net

The reaction is as follows: 2 HSC₅H₄N + [O] → C₁₀H₈N₂S₂ + H₂O

This disulfide is a valuable reagent in its own right, particularly in biochemistry for forming intramolecular disulfide bonds in peptides. nih.gov

Derivatization for Specific Applications (e.g., Fluorescent Derivatives)

The derivatization of this compound to introduce fluorescent properties is a key area of research, enabling its use in bioimaging and sensing applications. While the this compound moiety itself can act as a fluorescence quencher, its thiol group provides a reactive handle for conjugation to fluorophores. nih.gov This allows for the development of "turn-on" fluorescent probes, where the fluorescence is initially quenched and is restored upon a specific chemical or biological event.

One common strategy involves the S-alkylation of this compound with a linker that is subsequently attached to a fluorescent dye. The resulting 2-pyridylthioether can be designed to be cleavable by a specific analyte or enzyme. Upon cleavage, the fluorophore is released from the quenching effect of the pyridinethione moiety, resulting in a detectable fluorescent signal.

Another approach is the incorporation of this compound into larger molecular scaffolds that exhibit fluorescence. For instance, it can be used as a building block in the synthesis of complex heterocyclic systems with inherent fluorescent properties. The sulfur atom can influence the electronic properties of the resulting molecule, thereby modulating its absorption and emission spectra.

The following table summarizes representative examples of fluorophores that can be conjugated with this compound derivatives for specific applications.

| Fluorophore Class | Excitation (nm) | Emission (nm) | Application Example |

| Coumarin | 350-450 | 400-500 | FRET-based probes |

| Fluorescein | ~490 | ~520 | pH and ion sensing |

| Rhodamine | 540-570 | 560-600 | Live-cell imaging |

| Cyanine Dyes | 600-800 | 650-850 | In vivo imaging |

| BODIPY | 480-580 | 500-600 | Fluorescent labeling |

Regioselective Functionalization Strategies

The regioselective functionalization of this compound is crucial for synthesizing derivatives with well-defined structures and properties. The molecule exists in a tautomeric equilibrium between the thiol form (this compound) and the thione form (pyridine-2-thione), which influences its reactivity. wikipedia.org

N- vs. S-Alkylation: A primary challenge in the functionalization of this compound is controlling the site of alkylation. The ambident nucleophilic character of the thiopyridone tautomer allows for reaction at either the nitrogen or the sulfur atom. The outcome of the reaction is highly dependent on the reaction conditions, including the nature of the alkylating agent, the solvent, and the base used. Generally, hard electrophiles tend to favor N-alkylation, while soft electrophiles favor S-alkylation. For instance, the reaction with methyl iodide in a polar aprotic solvent often yields the S-methylated product, whereas the use of a harder alkylating agent like dimethyl sulfate (B86663) can lead to a higher proportion of the N-methylated product.

C-H Functionalization: Direct C-H functionalization of the pyridine ring offers an atom-economical approach to introduce new substituents. While the electron-rich nature of the thiopyridone tautomer can direct electrophilic aromatic substitution, modern catalytic methods have enabled the regioselective functionalization at specific C-H bonds. Transition metal-catalyzed cross-coupling reactions, for example, can be employed to introduce aryl or alkyl groups at positions C3, C4, C5, or C6. The choice of catalyst and directing group is critical for achieving high regioselectivity. For instance, palladium-catalyzed direct arylation has been successfully applied to thiophene-containing heterocycles, a strategy that can be adapted for the functionalization of the this compound ring.

The following table provides a summary of factors influencing the regioselectivity of this compound functionalization.

| Reaction Type | Reagents and Conditions | Major Product |

| S-Alkylation | Soft alkylating agents (e.g., alkyl halides) in aprotic solvents | 2-(Alkylthio)pyridine |

| N-Alkylation | Hard alkylating agents (e.g., alkyl sulfates) or specific catalysts | 1-Alkylpyridine-2-thione |

| C-H Arylation | Palladium catalyst with a suitable directing group | Position-specific arylated this compound |

| Electrophilic Substitution | Strong electrophiles (e.g., nitrating agents) | Substitution at electron-rich positions (e.g., C5) |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant effort to develop more environmentally friendly methods for the synthesis of this compound and its derivatives. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One notable green approach is the use of microwave-assisted synthesis. wikipedia.org Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating methods. The synthesis of this compound derivatives from α,β-unsaturated ketones, malononitrile, and thiols can be efficiently carried out under microwave irradiation. wikipedia.org

Another green strategy involves the use of environmentally benign solvents or even solvent-free conditions. A patented method describes the preparation of this compound from 2-chloropyridine and thiourea in an alcoholic solvent, followed by workup in water. This process is considered more environmentally friendly and energy-saving compared to older methods that used high-boiling and hazardous solvents. google.com Furthermore, a catalytic dehydrative substitution reaction of this compound with alcohols has been developed for the green synthesis of 2-pyridyl thioethers. This solvent-free method utilizes a simple and inexpensive catalyst, p-toluenesulfonic acid. xynu.edu.cn

The development of catalytic methods also aligns with the principles of green chemistry. The use of a recyclable heterogeneous catalyst, such as Fe₃O₄@THAM-Mercaptopyrimidine, for the synthesis of 2-amino-3-cyanopyridine derivatives in solvent-free conditions, showcases a sustainable approach that allows for easy separation and reuse of the catalyst. orgchemres.org

The table below highlights some green chemistry approaches in the synthesis of this compound and its derivatives.

| Green Chemistry Approach | Key Features | Example Reaction |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, reduced side products. | Three-component synthesis of 2-thiopyridines. wikipedia.org |

| Use of Greener Solvents | Replacement of hazardous solvents with water or alcohols. | Synthesis from 2-chloropyridine and thiourea in ethanol. google.com |

| Solvent-Free Synthesis | Elimination of solvent, reducing waste and simplifying purification. | Catalytic dehydrative synthesis of 2-pyridyl thioethers. xynu.edu.cn |

| Catalytic Methods | Use of small amounts of catalyst to promote reactions, reducing waste. | Synthesis of 2-amino-3-cyanopyridine derivatives using a recyclable nanocatalyst. orgchemres.org |

Reactivity and Reaction Mechanisms of 2 Mercaptopyridine

Nucleophilic Properties and their Role in Organic Synthesis

2-Mercaptopyridine exhibits strong nucleophilic properties, making it a valuable reagent in organic synthesis. chemimpex.com It is frequently used as a nucleophile in various synthetic reactions. sigmaaldrich.comsigmaaldrich.com This reactivity allows it to be used for the acylation of phenols, amines, and carboxylic acids. wikipedia.org Furthermore, it can serve as a protecting group for amines and imides. wikipedia.org

The nucleophilic character of this compound is also central to its synthesis. A common and convenient route to produce this compound involves the reaction of 2-chloropyridine (B119429) with thiourea (B124793) in ethanol (B145695) and aqueous ammonia, which proceeds via nucleophilic substitution. exsyncorp.comwikipedia.org

Proton-Transfer Reactions

The proton-transfer dynamics of this compound are a key aspect of its chemistry, primarily due to its existence in a tautomeric equilibrium between the thiol and thione forms. This tautomerism is a well-studied phenomenon that provides insight into fundamental proton-transfer mechanisms. nih.gov The position of this equilibrium is heavily dependent on the solvent. wikipedia.org In dilute solutions and hydrogen-bonding solvents, the thiol form is favored, while the thione tautomer is more prevalent in polar solvents and at higher concentrations due to self-association. cdnsciencepub.comwikipedia.orgjrimt.jp For example, in aqueous solution, the thione form, 2-thiopyridone, dominates. researchgate.net

The geometry of the tautomers also plays a role, with the thione form having a more favorable geometry for forming hydrogen bonds, which can favor it over the thiol form. stackexchange.com The study of this tautomerism has been approached using various spectroscopic techniques, including resonance Raman spectroscopy and core level photoemission spectroscopy, to understand the excited state proton transfer (ESPT) reaction dynamics. nih.govacs.orgnih.gov These studies have helped to elucidate the reaction mechanism and the transition barriers between the two forms in different electronic states. acs.orgnih.gov The speciation of this compound in aqueous solution and the balance of its protonation and deprotonation have been investigated using Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy and time-dependent Density Functional Theory (DFT). researchgate.net

Coordination Chemistry: Ligand Binding Modes and Stability

This compound is a versatile ligand in coordination chemistry due to its ability to bind to metal ions in various ways. sigmaaldrich.comsigmaaldrich.com It can act as a chelating ligand, forming stable complexes with a wide range of metal ions. chemimpex.com The sulfur atom, being softer than oxygen, leads to a preference for binding with softer metal centers compared to its analogue, 2-hydroxypyridine. The coordination can occur through the sulfur atom, the nitrogen atom, or both, leading to different binding modes. researchgate.net

The flexibility of the this compound unit allows it to exist in tautomeric forms, pyridine-2-thionate and 2-thiopyridone, which exhibit different coordination behaviors. researchgate.net This versatility has led to its use in scorpionate ligands, which are multidentate ligands that can bind to a metal center in a pincer-like fashion. researchgate.netacs.orgmdpi.comresearchgate.net

This compound is an excellent chelating agent, forming stable complexes with a variety of metal ions through its nitrogen and sulfur donor atoms. chemimpex.com This bidentate coordination capability is a cornerstone of its use in coordination chemistry. It has been shown to form complexes with numerous metal ions, including zinc (Zn), copper (Cu), indium (In(III)), nickel (Ni(II)), cadmium (Cd(II)), ruthenium (Ru), and palladium (Pd). chemimpex.comacs.orgresearchgate.net

The formation of these metal complexes is driven by the strong nucleophilic nature of this compound. chemimpex.com For instance, it forms complexes with transition metal ions such as manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II). nih.gov The chelation enhances the stability and reactivity of the resulting formulations. chemimpex.com The resulting complexes have found applications in catalysis and materials science. chemimpex.com

| Metal Ion | Example of Complex Type | Reference |

| Zinc (Zn) | Zn(2-mcpH)42 | researchgate.netresearchgate.net |

| Copper (Cu) | [Cu{H3B(mp)}(PR3)] | researchgate.netmdpi.com |

| Indium (In(III)) | In(PyS)3 | wikipedia.orgsmolecule.com |

| Nickel (Ni(II)) | Ni(II) complexes with pyrithione (B72027) | nih.gov |

| Cadmium (Cd(II)) | Cd(2-mcpH)42 | researchgate.netresearchgate.net |

| Ruthenium (Ru) | Ru(bpy)2(2-mcp)(py)2 | researchgate.netnih.govacs.org |

| Palladium (Pd) | [Pd{κ3-S,B,S-HB(mp)2}(PR3)] | acs.orgsoton.ac.uk |

The ability of this compound to form a diverse range of metal complexes is well-documented. A notable example is the formation of the indium(III) complex, In(PyS)3, which can be synthesized in supercritical carbon dioxide. wikipedia.orgsmolecule.com

In the realm of copper chemistry, this compound has been incorporated into scorpionate-type ligands. For example, reaction of Na[H3B(mp)] (where mp = 2-mercaptopyridyl) with copper(I) chloride in the presence of phosphine (B1218219) co-ligands (PR3) yields complexes of the type [Cu{H3B(mp)}(PR3)]. researchgate.netmdpi.comsoton.ac.ukresearchgate.net In these complexes, the borohydride-based ligand coordinates to the copper center in a κ³-S,H,H fashion, involving a dihydroborate bridging interaction. mdpi.com

Platinum complexes featuring this compound have also been synthesized. For instance, dimeric platinum(III) complexes with the formula [Pt2(L5)4Cl2] (where HL5 is this compound) have been reported. researchgate.net Additionally, platinum and palladium complexes with a secondary borane (B79455) pincer motif supported by this compound heterocycles, such as [Pt{κ³-S,B,S-HB(mp)₂}(PR₃)], have been synthesized and characterized. acs.orgsoton.ac.uk

Pyridine-based ligands can act as redox-active ligands, meaning they can accept or donate electrons during a redox reaction. nih.govrsc.org This property is particularly interesting for earth-abundant transition metals that typically undergo one-electron redox processes. rsc.org The introduction of a redox-active ligand like this compound can enable multi-electron reactivity. rsc.org

In some iron(II) complexes with this compound, which serve as analogues for the active site of rubredoxin, the complex exhibits a reversible change in its redox potential upon the addition of a base. rsc.org This is attributed to the deprotonation of the pyridinium (B92312) moiety, converting the complex cation [FeII(PySH)₄]²⁺ to its anionic counterpart, [FeII(PyS)₄]²⁻. rsc.org These iron(II) complexes can react with molecular oxygen to form an iron(III) complex, which then decays. rsc.org The ability of the pyridine (B92270) ligand to accept an electron is facilitated by the strong bond between the oxidized metal and the reduced pyridine. nih.gov

Linkage isomerization, where a ligand coordinates to a metal center through different donor atoms, has been observed in ruthenium complexes of this compound. researchgate.netnih.govacs.orgscilit.com A ruthenium complex, ruthenium bis(2,2'-bipyridine)(this compound)(pyridine)2, demonstrates electrochemically induced linkage isomerization. researchgate.netnih.govacs.org In its deprotonated form, the this compound ligand coordinates to the ruthenium atom solely through the sulfur atom. nih.govacs.org

Upon the addition of a base, cyclic voltammetry reveals an irreversible process, which is indicative of linkage isomerization between a Ru(II)-S bonded species and a Ru(III)-N bonded species. nih.govacs.org This isomerization can be switched on and off by protolysis, highlighting the influence of the ligand's basicity. researchgate.net The equilibrium and rate constants for this linkage isomerization have been determined. nih.govacs.org

Electrophilic Aromatic Substitution on the Pyridine Ring

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the interplay of several factors, primarily the tautomeric equilibrium between the thiol (this compound) and the thione (pyridine-2(1H)-thione) forms, and the electronic properties of the pyridine ring itself. The pyridine ring is inherently electron-deficient and thus significantly deactivated towards electrophilic attack compared to benzene. pearson.com This deactivation is due to the electron-withdrawing inductive effect of the electronegative nitrogen atom. pearson.com

Electrophilic substitution on an unsubstituted pyridine ring, when forced to occur under harsh conditions, proceeds primarily at the 3-position. pearson.com This regioselectivity is because the cationic intermediate (the sigma complex) formed by attack at the 3-position is more stable than the intermediates formed from attack at the 2- or 4-positions, which would place a destabilizing positive charge on the nitrogen atom. pearson.com

Radical Reactions Involving the Thiol Group

The thiol group of this compound and its tautomeric thione form are central to its participation in radical reactions. A key species in these reactions is the 2-pyridylthiyl radical (PyS•). This radical can be generated through various means, notably through the photolysis of precursor compounds like N-hydroxypyridine-2(1H)-thione (N-HPT), which undergoes homolytic N-O bond cleavage to yield the 2-pyridylthiyl radical and a hydroxyl radical. acs.orgmdpi.com

The 2-pyridylthiyl radical is relatively stable, which allows it to participate in several subsequent reaction pathways:

Radical Chain Reactions: The 2-pyridylthiyl radical is a known participant in radical chain mechanisms. libretexts.org For instance, in reactions involving N-hydroxypyridine-2-thione esters, the PyS• radical can add to the starting ester, propagating a chain reaction. libretexts.org The reaction of the 2-pyridylthiyl radical with the thiol tautomer of N-HPT can also lead to the formation of an unsymmetric disulfide radical. acs.org

Radical Combination: Due to its relative stability, the 2-pyridylthiyl radical can exist in solution long enough for radical-radical combination reactions to occur. libretexts.org It can combine with other radicals, including other non-carbohydrate radicals, in various synthetic transformations. libretexts.org

Hydrogen Atom Abstraction: In specific environments, the 2-pyridylthiyl radical can abstract a hydrogen atom to form this compound. This has been observed in solid hydrogen matrices where the radical reacts with H₂ molecules. mdpi.com This reactivity highlights its role in hydrogen atom transfer (HAT) processes.

Addition to Double Bonds: The 2-pyridylthiyl radical can add to carbon-carbon double bonds. For example, it reacts with retinol (B82714) to form retinol neutral addition radicals (RS-retinol•). rsc.org The addition of other carbon-centered radicals to the carbon-sulfur double bond of the pyridine-2(1H)-thione form is also a known reversible process in related systems. libretexts.org

These reactions underscore the versatility of the thiol/thione group in mediating radical processes, acting as both a source of the stable 2-pyridylthiyl radical and a participant in radical chain and combination reactions.

Nitrosation Kinetics and Mechanisms

The reaction of this compound (MP) with nitrosating agents has been studied in detail, revealing a rapid and complex kinetic profile. The reaction proceeds through the more abundant thione tautomer, pyridine-2(1H)-thione, in a mildly acidic aqueous solution. rsc.org

The primary step is a rapid and reversible reaction with nitrous acid (HNO₂) to form an unstable S-nitroso intermediate, the S-nitroso-2-mercaptopyridinium ion (SNO⁺). rsc.org

Reaction Scheme: MP + HNO₂ + H⁺ ⇌ SNO⁺ + H₂O

The third-order rate constant, k₃, is approximately 8200 dm⁶ mol⁻² s⁻¹, a value close to the diffusion-controlled limit for attack by the nitrosating agent NO⁺ (or its hydrated form, H₂NO₂⁺). rsc.org

The reaction is markedly catalyzed by halide ions (Cl⁻ and Br⁻), which react with nitrous acid to form more potent nitrosating agents, nitrosyl halides (NOX). rsc.org The bimolecular rate constants for the reaction of MP with NOCl and NOBr are extremely high, also approaching the diffusion limit. rsc.org

The S-nitroso intermediate (SNO⁺) is unstable in acidic solution and decomposes to yield 2,2'-dipyridyl disulfide and nitric oxide (NO). rsc.org

Decomposition Reaction: 2 SNO⁺ → (PyS)₂ + 2NO + 2H⁺

Furthermore, the SNO⁺ intermediate is an efficient nitrosating agent itself. It can readily transfer the nitroso group to other nucleophiles, such as secondary amines (e.g., N-methylaniline) or other thiols (e.g., N-acetylcysteine), demonstrating that this compound can act as an excellent catalyst for electrophilic nitrosation reactions. rsc.org

Table 1: Kinetic Data for the Nitrosation of this compound and Related Reactions

| Reaction | Rate/Equilibrium Constant | Value | Conditions / Notes | Reference |

|---|---|---|---|---|

| MP + HNO₂ + H⁺ → SNO⁺ | k₃ (Third-order rate constant) | 8200 dm⁶ mol⁻² s⁻¹ | Overall nitrosation rate. | rsc.org |

| MP + HNO₂ + H⁺ ⇌ SNO⁺ | Kₙ (Equilibrium constant) | ~1 x 10⁵ dm⁶ mol⁻² | Formation of S-nitroso intermediate. | rsc.org |

| MP + NOCl → SNO⁺ + Cl⁻ | k (Bimolecular rate constant) | 3.5 x 10⁹ dm³ mol⁻¹ s⁻¹ | Chloride-catalyzed pathway. | rsc.org |

| MP + NOBr → SNO⁺ + Br⁻ | k (Bimolecular rate constant) | 3.7 x 10⁹ dm³ mol⁻¹ s⁻¹ | Bromide-catalyzed pathway. | rsc.org |

| SNO⁺ + Cl⁻ → MP + NOCl | k (Reverse rate constant) | 30 dm³ mol⁻¹ s⁻¹ | Reverse of chloride catalysis. | rsc.org |

| SNO⁺ + Br⁻ → MP + NOBr | k (Reverse rate constant) | 2400 dm³ mol⁻¹ s⁻¹ | Reverse of bromide catalysis. | rsc.org |

Spectroscopic and Computational Investigations of 2 Mercaptopyridine

Vibrational Spectroscopy (IR, Raman, SERS) for Structural Elucidation

Vibrational spectroscopy, encompassing Infrared (IR), Raman, and Surface-Enhanced Raman Scattering (SERS), has been instrumental in elucidating the molecular structure of 2-mercaptopyridine. These techniques probe the vibrational modes of the molecule, which are sensitive to its geometry and bonding.

This compound exists in a tautomeric equilibrium between the thiol form (pyridine-2-thiol) and the thione form (1H-pyridine-2-thione). The position of this equilibrium is influenced by factors such as solvent polarity and concentration. researchgate.net In the gas phase, the thiol form is more stable. mdpi.com However, in polar solvents and in the solid state, the equilibrium shifts significantly towards the thione form. researchgate.netmdpi.com This tautomerism is a key feature of this compound's chemistry.

Vibrational spectroscopy provides distinct signatures for each tautomer. For instance, the IR and Raman spectra of the thione form are characterized by vibrations associated with the C=S and N-H bonds, whereas the thiol form exhibits characteristic S-H and C-S stretching vibrations. By analyzing the presence and intensity of these characteristic bands, the predominant tautomeric form in a given environment can be identified.

Table 1: Key Vibrational Modes for Distinguishing Tautomers of this compound

| Vibrational Mode | Thione Form (cm⁻¹) | Thiol Form (cm⁻¹) |

|---|---|---|

| ν(N-H) stretch | ~3400 | - |

| ν(S-H) stretch | - | ~2550 |

| ν(C=S) stretch | ~1140 | - |

Note: The exact frequencies can vary depending on the experimental conditions.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that provides detailed information about molecules adsorbed on metal surfaces. nih.gov this compound has been a model compound for SERS studies due to its strong affinity for noble metal surfaces like silver and gold. nih.govacs.org These studies reveal that this compound typically adsorbs onto the metal surface through the sulfur atom, leading to significant enhancement of its Raman signals. cas.cz

The SERS spectra of this compound are often dominated by bands corresponding to the ring breathing modes and C-H bending vibrations. cas.cz The enhancement factors can be on the order of 10² to 10⁵ for various bands. ias.ac.in The orientation of the adsorbed molecule relative to the surface can also be inferred from the relative enhancement of different vibrational modes. For instance, a standing-up orientation on silver nanoparticles has been proposed. ias.ac.in SERS has also been utilized to study the influence of factors like electrode potential on the adsorption behavior of this compound. researchgate.net Furthermore, derivatives of this compound have been developed as highly effective SERS reporter molecules for bioanalytical applications. nih.govacs.org

Table 2: Prominent SERS Bands of this compound on Silver Colloid

| Wavenumber (cm⁻¹) | Assignment (tentative) |

|---|---|

| ~1586 | C=C/C=N stretching |

| ~1124 | C-H bending |

| ~1085 | C-H bending |

Data compiled from representative studies. cas.cz

Electronic Spectroscopy (UV-Vis) and Photochemical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule and is sensitive to its electronic structure and environment. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* transitions of the aromatic ring and the thione group. hilarispublisher.com The position and intensity of these bands are highly dependent on the solvent and the tautomeric form present. researchgate.nethilarispublisher.com For example, in cyclohexane, where the thiol form is more prevalent, the spectrum differs significantly from that in water, where the thione form dominates. hilarispublisher.com

The electronic absorption is also sensitive to pH, with changes in the spectra reflecting the protonation or deprotonation of the molecule. hilarispublisher.com The interaction of this compound with metal ions also leads to noticeable changes in its UV-Vis spectrum, which can be used to study complex formation. hilarispublisher.com Furthermore, the nonlinear optical (NLO) properties of this compound have been investigated, with its smaller band gap compared to some polymers contributing to enhanced second harmonic generation. powertechjournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure in solution. Both ¹H and ¹³C NMR have been used to characterize this compound and its derivatives. The chemical shifts and coupling constants of the protons and carbons in the pyridine (B92270) ring provide a fingerprint of the molecule's structure and electronic environment. rsc.orgnih.gov

In DMSO-d₆, a common solvent for NMR, the ¹H NMR spectrum of this compound shows a broad signal for the N-H proton at around 13.46 ppm, which is characteristic of the thione tautomer. rsc.org The aromatic protons appear in the region of 6.7 to 7.7 ppm. rsc.org The ¹³C NMR spectrum in the same solvent shows the C=S carbon at a characteristic downfield shift of approximately 177.7 ppm. rsc.org Advanced NMR techniques, such as HSQC, HMBC, and NOESY, can provide further structural information, including through-bond and through-space correlations, which are invaluable for the unambiguous assignment of complex structures. ipb.ptcore.ac.uk

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹H (N-H) | ~13.46 (broad) |

| ¹H (aromatic) | 6.72 - 7.65 |

| ¹³C (C=S) | ~177.7 |

Data sourced from typical experimental values. rsc.org

Mass Spectrometry for Complex Characterization and Fragmentation Pathways

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, mass spectrometry can confirm its molecular formula, C₅H₅NS. The technique is also crucial for studying the fragmentation patterns of the molecule under electron impact, which provides insights into its structural stability and the relative strengths of its chemical bonds. rsc.org The mass spectra of 2-pyridthiones (the thione tautomer) show characteristic fragmentation pathways that have been elucidated with the aid of isotopic labeling. rsc.org Mass spectrometry is also employed to characterize metal complexes of this compound, where the observation of the molecular ion peak and its isotopic pattern can confirm the composition of the complex. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Table 4: Selected Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.8114(2) |

| b (Å) | 21.2444(3) |

| c (Å) | 12.0557(5) |

| β (°) | 97.8431(8) |

Note: This data is for a mercury complex of pyridine and saccharin, illustrating typical parameters reported in crystallographic studies. researchgate.net Specific data for pure this compound may vary but generally falls within monoclinic or similar systems.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provides powerful tools to investigate the molecular properties of this compound at an atomic level. These methods complement experimental data by offering insights into molecular structure, electronic properties, and reactivity that can be difficult to probe otherwise. Various computational approaches have been employed to study this compound and its tautomeric forms, shedding light on its behavior in different environments and its interactions with other molecules and surfaces.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the geometric and electronic properties of molecules like this compound. nih.gov DFT calculations have been instrumental in understanding the tautomeric equilibrium between the thiol (pyridine-2-thiol) and thione (1H-pyridine-2-thione) forms of the molecule. wikipedia.org These studies confirm that the preferred tautomer depends on factors such as solvent, concentration, and temperature. wikipedia.org

DFT methods, such as B3LYP and M06-2X, with basis sets like 6-311+G** and 6-311+G(2d,p), have been employed to optimize the molecular geometries of this compound and its tautomers. rsc.orgnih.govresearchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles. For instance, calculations on related mercapto-azaazulene systems show that the thione form tends to be nearly planar, while the thiol form can exhibit an out-of-plane twist in its phenyl ring. nih.gov DFT has also been used to investigate the speciation of this compound in aqueous solutions, helping to interpret spectroscopic data by calculating the properties of the thione, thiol, deprotonated, and dimer structures. researchgate.net

| Parameter | Thiol Form (Calculated) | Thione Form (Calculated) |

| C-S Bond Length | ~1.77 Å | ~1.68 Å |

| C=S Bond Length | N/A | ~1.68 Å |

| C-N Bond Length (adjacent to S) | ~1.37 Å | ~1.38 Å |

| N-H Bond Length | N/A | ~1.02 Å |

| S-H Bond Length | ~1.34 Å | N/A |

Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.govias.ac.in The MEP map displays regions of negative potential (nucleophilic, prone to electrophilic attack) and positive potential (electrophilic, prone to nucleophilic attack). nih.gov

For this compound, MEP analysis reveals distinct nucleophilic and electrophilic regions. nih.gov The negative potential sites, colored red on an MEP map, are concentrated around the nitrogen and sulfur atoms, indicating these are the primary sites for electrophilic attack. nih.gov Conversely, positive potential regions, colored blue, are found elsewhere on the molecule. nih.gov A study investigating the adsorption of this compound (MCP) on an Al₁₂P₁₂ nanocage identified two significant negative sites above the N and S atoms, with surface electrostatic potential extrema (Vs,min) values of -33.4 kcal/mol and -20.3 kcal/mol, respectively. nih.gov This highlights the electron-rich nature of these heteroatoms and their availability for interaction with electron-deficient species. nih.govias.ac.in

Table 2: Calculated Surface Electrostatic Potential Extrema (Vs,min) for this compound

| Atom | Vs,min (kcal/mol) |

| Nitrogen (N) | -33.4 nih.gov |

| Sulfur (S) | -20.3 nih.gov |

Computational methods are frequently used to calculate the thermodynamic properties associated with chemical processes involving this compound. DFT calculations can determine parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). nih.gov These calculations are particularly useful for assessing the spontaneity and nature of reactions, such as adsorption processes.

In studies of the adsorption of this compound onto nanocage surfaces, thermodynamic calculations have shown the process to be both spontaneous and exothermic. nih.govnanomeghyas.ir This is evidenced by the calculated negative values for ΔG and ΔH, respectively. nih.gov For example, the adsorption of this compound on an aluminum phosphide (B1233454) (Al₁₂P₁₂) nanocage was proclaimed to be spontaneous and exothermic based on these thermodynamic parameters. nih.gov Such findings are crucial for understanding the favorability of interactions between this compound and various materials, which is relevant for applications like drug delivery and sensor technology. nanomeghyas.ir

Table 3: Summary of Thermodynamic Findings for this compound Adsorption

| Thermodynamic Parameter | Finding | Implication | Source |

| Gibbs Free Energy (ΔG) | Negative | Spontaneous process | nih.gov |

| Enthalpy (ΔH) | Negative | Exothermic process | nih.gov |

Frontier Molecular Orbital (FMO) theory, which involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is essential for understanding the electronic properties and chemical reactivity of a molecule. mdpi.com The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap (Egap) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com For this compound, analysis has shown that its electronic structure and Egap change upon adsorption to surfaces. nih.gov Studies on analogous thione-thiol systems have found that the thione tautomer generally possesses a lower HOMO-LUMO gap compared to the thiol form, indicating greater reactivity. nih.gov

Table 4: Frontier Orbital Properties of Thiol/Thione Systems (Illustrative) Note: Data is illustrative based on findings for analogous systems. nih.gov

| Tautomer | HOMO-LUMO Gap (Egap) | Implication |

| Thiol Form | Higher | More stable, less reactive |

| Thione Form | Lower | Less stable, more reactive |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density to define atoms within a molecule and characterize the chemical bonds between them. wikipedia.orgamercrystalassn.org QTAIM analysis identifies critical points in the electron density, such as bond critical points (BCPs), which are used to confirm the existence of a chemical bond and describe its nature (e.g., covalent or electrostatic). wiley-vch.de In studies of this compound interacting with nanocages, QTAIM analysis has been applied to characterize the nature of the adsorption. nih.govnanomeghyas.ir The results from these analyses indicate that the bond between this compound and the nanocage surface is primarily of an electrostatic type. nanomeghyas.ir

Noncovalent Interaction (NCI) analysis is a computational tool used to identify and visualize weak, noncovalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in real space. nih.govwikipedia.org The method is based on the relationship between the electron density and the reduced density gradient. wikipedia.org NCI plots generate isosurfaces that reveal the location of these interactions, with the color of the surface indicating the type and strength of the interaction (e.g., blue for strong attractive interactions, green for weak interactions, and red for repulsive steric clashes). chemtools.org This technique has been applied alongside QTAIM to further elucidate the nature of the interactions between this compound and other molecular systems, confirming the presence of electrostatic forces. nih.gov

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This approach allows for the investigation of dynamic processes, such as solvation, conformational changes, and interactions at interfaces.

MD simulations have been effectively used to study this compound in various contexts. One significant application is in the field of materials science, where this compound and its derivatives have been investigated as surface passivators for perovskite solar cells. researchgate.net These simulations show that this compound can form steady lead-nitrogen (Pb-N) and lead-sulfur (Pb-S) interactions on the perovskite surface. researchgate.net This stable passivation layer effectively prevents water molecules from approaching and degrading the perovskite, thereby enhancing the long-term stability of the solar cells in humid environments. researchgate.net Other MD studies have focused on the hydration of this compound's thione, thiol, and deprotonated forms in aqueous solutions. su.se These simulations provide detailed models of the water structure in the first solvation shell around the nitrogen and sulfur sites, which is fundamental for understanding proton transfer processes. su.se

Advanced Applications of 2 Mercaptopyridine in Materials Science and Engineering

Catalytic Applications

2-Mercaptopyridine has demonstrated significant potential in various catalytic applications, ranging from metal-free catalysis to its role as a crucial ligand in homogeneous catalysis and as a component in photocatalytic systems.

In the realm of metal-free catalysis, this compound has been identified as a catalyst for the C-H borylation of heteroarenes. This transformation is of significant interest as it introduces a boron moiety into heterocyclic compounds, which are valuable building blocks in medicinal chemistry and materials science. The ability to achieve this without transition metals is a key advantage, avoiding potential contamination of the final products with toxic metal residues. wikipedia.org

While the precise mechanism of this compound-catalyzed C-H borylation is still an area of active investigation, it is believed to proceed through a transfer borylation reaction. The process likely involves the activation of the C-H bond of the heteroarene, facilitated by the acidic proton of the thiol group and the basic nitrogen atom of the pyridine (B92270) ring in this compound. This dual functionality allows for a concerted or sequential proton and hydride transfer, enabling the borylation to occur. The regioselectivity of these reactions is a subject of ongoing research, with both steric and electronic factors of the heteroarene substrate playing a crucial role. nih.gov

This compound and its derivatives are effective ligands in homogeneous catalysis, primarily due to the presence of both a soft sulfur donor and a borderline nitrogen donor atom. This allows for the formation of stable complexes with a variety of transition metals. A notable application is in the formation of copper complexes that exhibit catalytic activity. d-nb.info

One area of application for these copper complexes is in oxidation reactions. For instance, copper(II) complexes with ligands derived from this compound have been investigated as catalysts for the oxidation of alcohols. The redox-active nature of the copper center, modulated by the electronic properties of the this compound ligand, facilitates the catalytic cycle. These complexes can mimic the active sites of some metalloenzymes, making them of interest for biomimetic catalysis. d-nb.inforsc.org The catalytic performance of these complexes is influenced by the coordination geometry around the copper center and the steric and electronic properties of the ligand.

| Catalyst System | Reaction Type | Substrate | Key Findings |

|---|---|---|---|

| This compound | Metal-Free C-H Borylation | Heteroarenes | Acts as a catalyst, avoiding transition metal contamination. |

| Copper(II) complexes with this compound derived ligands | Alcohol Oxidation | Benzyl alcohol and derivatives | Demonstrates catalytic activity, with performance influenced by ligand structure. |

In the field of photocatalysis, this compound is involved in a notable reaction in combination with titanium dioxide (TiO₂). Specifically, TiO₂ acts as a photocatalyst for the reduction of bis(2-dipyridyl)disulfide to this compound using water as a reducing agent. rsc.org This reaction is significant as it is a highly endothermic process, and the use of a photocatalyst allows it to proceed under illumination.

| Photocatalytic System | Reaction | Key Features |

|---|---|---|

| TiO₂ | Reduction of bis(2-dipyridyl)disulfide to this compound | Utilizes light energy to drive an endothermic reaction. |

| Ag/TiO₂ | Reduction of bis(2-dipyridyl)disulfide to this compound | Enhanced photocatalytic efficiency due to improved charge separation and increased active sites provided by Ag nanoparticles. rsc.orgacs.org |

Sensors and Optical Devices

The unique chemical properties of this compound and its derivatives make them valuable components in the fabrication of sensors and optical devices. Their ability to interact with metal ions and the potential for their derivatives to exhibit nonlinear optical properties are of particular interest.

The mercaptopyridine moiety is an effective functional group for the development of chemical sensors for the detection of metal ions. While much of the research has focused on 4-mercaptopyridine (B10438), the principles are applicable to this compound due to the presence of the same key functional groups. These sensors often utilize the strong coordination of the thiol group and the pyridine nitrogen to metal ions.

For example, mercaptopyridine-functionalized gold nanoparticles have been employed in fiber-optic surface plasmon resonance (SPR) sensors for the detection of mercury ions (Hg²⁺). nih.gov In such a system, the mercaptopyridine molecules are self-assembled on the surface of gold nanoparticles. The pyridine nitrogen can then selectively bind with Hg²⁺ ions in an aqueous solution. This binding event alters the localized surface plasmon resonance of the gold nanoparticles, which can be detected as a measurable signal. The high sensitivity and selectivity of these sensors make them promising for environmental monitoring. nih.govresearchgate.net Similar principles can be applied to electrochemical sensors, where the binding of a metal ion to a this compound-functionalized electrode surface leads to a change in the electrochemical response. mdpi.com

Derivatives of this compound, particularly its metal complexes, have been investigated for their nonlinear optical (NLO) properties. NLO materials are of great interest for applications in optoelectronics, such as optical switching and frequency conversion. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, and this is often associated with molecules that have a large change in dipole moment upon electronic excitation.

Transition metal complexes incorporating ligands with extended π-systems, such as derivatives of this compound, can exhibit significant second-order NLO responses. rsc.orgresearchgate.net The metal center can act as a template, organizing the ligands in a non-centrosymmetric arrangement, which is a prerequisite for second-order NLO activity. Furthermore, the presence of low-energy metal-to-ligand or ligand-to-metal charge-transfer transitions can enhance the molecular hyperpolarizability, a key parameter for NLO materials. researchgate.netnih.gov While specific NLO data for this compound derivatives are not extensively reported in readily available literature, the general principles of designing NLO-active metal complexes suggest that this compound could be a valuable ligand in this context. anu.edu.au

Corrosion Inhibition

This compound has demonstrated significant efficacy as a corrosion inhibitor for various metals, notably copper and its alloys. Its ability to form a protective layer on the metal surface mitigates the detrimental effects of corrosive environments.

The primary mechanism by which this compound inhibits corrosion on copper surfaces is through the formation of a protective film via adsorption. This process involves the interaction between the inhibitor molecules and the metal surface, which can occur through two main types of interactions: physisorption and chemisorption. Physisorption involves electrostatic attraction between the charged metal surface and the protonated inhibitor molecule, while chemisorption entails the formation of coordinate bonds between the inhibitor and the metal.

In acidic environments, such as sulfuric acid, the nitrogen atom in the pyridine ring can become protonated. This allows the molecule to adsorb onto a negatively charged copper surface through electrostatic forces. Concurrently, the thiol group can form a strong Cu-S bond, leading to the formation of a self-assembled monolayer that acts as a physical barrier, preventing the corrosive species from reaching the metal surface. Electrochemical studies have shown that this compound acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. Comparative studies have indicated that this compound exhibits a higher inhibition efficiency on C60 steel compared to its isomer, 4-mercaptopyridine. researchgate.net

A significant aspect of corrosion, particularly in aqueous systems like cooling water towers, is microbially influenced corrosion (MIC), which is often exacerbated by the formation of bacterial biofilms. These biofilms can create localized environments that accelerate corrosion processes. This compound has been shown to play a crucial role in controlling MIC on copper by not only inhibiting corrosion but also by preventing the formation of bacterial biofilms.

Research has demonstrated that in the presence of bacteria such as Bacillus thuringiensis and B. oleronius, the corrosion rate of copper in a cooling water system increases significantly. However, the introduction of this compound effectively inhibits the formation of biofilms on the metal surface. This anti-biofilm activity is attributed to the formation of a protective layer on the metal surface through the coordination of the N-H bond. This layer reduces bacterial attachment, thereby leading to a higher corrosion inhibition efficiency of around 75%. Electrochemical impedance spectroscopy has confirmed that this compound acts as a cathodic type inhibitor in these systems, effectively mitigating corrosion.

| System | Corrosion Rate (mm/y) | Reference |

|---|---|---|

| Control | 0.004 | |

| In presence of Bacillus thuringiensis EN2 | 0.021 | |

| In presence of B. oleronius EN9 | 0.032 | |

| In presence of bacteria and this compound | 0.004 |

Applications in Energy Systems

This compound has emerged as a significant compound in the advancement of various energy systems. Its unique molecular structure allows it to play crucial roles in enhancing the efficiency and stability of solar cells and in the fabrication of high-density electronic components.

In the realm of perovskite solar cells (PSCs), achieving high efficiency and long-term stability is a primary objective. One of the challenges is the presence of surface defects on the perovskite crystals, which can act as recombination centers for charge carriers, thereby reducing the power conversion efficiency (PCE). This compound (2-MP) has been identified as an effective surface passivator to mitigate these defects.

Research has also explored derivatives of 2-MP with varying alkyl chain lengths. These studies, through first-principles simulations, have shown that modifying the alkyl chain can further enhance the passivation effect and improve the long-term stability of PSCs. researchgate.net The synergistic effect of 2-MP with other molecules has been shown to passivate surface defects, adjust interface energy levels, and strengthen the interface electric field, leading to significant reductions in non-radiative recombination. researchgate.net This approach has resulted in PSCs with certified power conversion efficiencies exceeding 25%. researchgate.net

| Passivation Strategy | Key Findings | Resulting Power Conversion Efficiency (PCE) |

| This compound (2-MP) as a bidentate passivator | Increased anchoring strength, enhanced PCE and stability. cbiore.idmdpi.com | Not specified |

| 2-MP derivatives with varied alkyl chains | Steady Pb-N and Pb-S interactions, indicating better long-term stability under humidity. researchgate.net | Not specified |

| Synergistic passivation with 2-MP and another molecule | Reduced non-radiative recombination losses at the perovskite/C60 interface. researchgate.net | 25.85% (certified at 25.22%) researchgate.net |

In a study investigating isomers of mercaptopyridine as additives in a Poly(ethylene oxide) (PEO) based polymer electrolyte, this compound demonstrated superior performance compared to its 4-Mercaptopyridine counterpart. The coordinating and plasticizing effects of this compound led to enhanced ionic conductivity and reduced crystallinity of the PEO polymer electrolyte.

The improved performance of the this compound doped electrolyte is attributed to its greater π-electron donicity. The electron-rich sulfur and nitrogen atoms in the this compound molecule act as π-electron donors, which facilitates a strong interaction with iodine, a common component of the redox couple in DSSC electrolytes. This interaction is vital for the performance and stability of the fabricated solar cells.

| Electrolyte Composition | Key Effects of this compound | Comparative Performance |

| Poly(ethylene oxide) (PEO) based polymer electrolyte with this compound as a dopant | Enhanced ionic conductivity, reduced crystallinity of the PEO polymer. | Showed comparatively better performance than the 4-Mercaptopyridine doped electrolyte. |

In the manufacturing of high-density interconnect printed circuit boards (PCBs), the process of copper electroplating to fill micro-vias is crucial. Achieving a "bottom-up" filling, where the via is filled from the bottom to the top without voids, requires precise control of the electroplating process. This is often accomplished through the use of organic additives in the plating bath, including accelerators, suppressors, and levelers.

This compound has been investigated as a leveling agent in copper electroplating, serving as an alternative to traditional levelers like Janus Green B (JGB). nih.govnih.gov Levelers are compounds that adsorb on the surface of the copper, particularly at high current density areas, and inhibit the rate of copper deposition. This selective inhibition allows for the bottom of the micro-via to be filled preferentially.

Studies have shown that this compound exhibits a stronger inhibitory effect on copper deposition than JGB. nih.govnih.govmdpi.com This enhanced suppression capability leads to a significant improvement in the filling performance of the electroplating solution. With the addition of 2-MP, the thickness of the copper on the surface can be substantially reduced, leading to a more planar and uniform deposit. The interaction between 2-MP and other additives like bis(3-sulfopropyl) disulfide (SPS) and polyethylene (B3416737) glycol (PEG) is crucial for achieving the desired convection-dependent adsorption behavior necessary for effective micro-via filling. nih.gov

| Leveling Agent | Effect on Copper Deposition | Impact on Micro-via Filling |

| This compound (2-MP) | Stronger suppression/inhibitory effect compared to Janus Green B (JGB). nih.govnih.govmdpi.com | Improved filling capability, with a decrease in surface copper thickness from ~16 μm to ~10 μm. nih.gov |

| Janus Green B (JGB) | Weaker inhibitory effect compared to 2-MP. nih.govmdpi.com | Less effective at suppressing surface deposition, resulting in thicker surface copper. nih.gov |

Biological and Pharmaceutical Research Applications of 2 Mercaptopyridine

Antimicrobial and Antifungal Activities

Derivatives of 2-mercaptopyridine have been a focal point in the development of new antimicrobial and antifungal agents. The presence of the pyridine (B92270) ring and the thiol group contributes to their ability to interfere with microbial growth.

Numerous studies have synthesized and evaluated novel compounds incorporating the this compound scaffold against a range of pathogens. For instance, certain substituted benzylidenehydrazinylpyridinium salts, which are derivatives, have demonstrated notable activity against Gram-positive bacteria like Staphylococcus aureus and, to a lesser extent, against Gram-negative bacteria and fungi such as Candida albicans. mdpi.com The efficacy of these compounds often depends on the nature of the chemical groups attached to the core pyridine structure. Research has shown that factors like the length of an alkyl chain on the pyridinium (B92312) nitrogen can influence the potency of the antimicrobial effect, with longer chains sometimes leading to increased activity. mdpi.com

Similarly, other synthesized series of pyridine derivatives have shown good antibacterial activity against Bacillus subtilis, S. aureus, and Escherichia coli, as well as antifungal properties against Aspergillus niger and C. albicans. nih.gov The mechanism of action for these pyridinium compounds is often attributed to their ability to disrupt the bacterial cell wall or membrane, leading to cell death. mdpi.com

| Compound Type | Target Microorganism | Activity/Result | Reference |

|---|---|---|---|

| Substituted Mannich bases of isonicotinohydrazide | B. subtilis, S. aureus, P. aeruginosa, E. coli | High antibacterial activity (MIC = 6.25–12.5 μg/mL) | nih.gov |

| 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide | Staphylococcus aureus | Most active in its series (MIC = 4 μg/mL) | mdpi.com |

| N-alkylated pyridine-based organic salts | Staphylococcus aureus | 58% antibiofilm activity at 75 μg/mL | nih.gov |

| N-alkylated pyridine-based organic salts | Escherichia coli | 55% antibiofilm activity at 100 μg/mL | nih.gov |

Anticancer Properties and Drug Development

The development of anticancer agents based on pyridine structures, including this compound, is an active area of research. arabjchem.org These compounds can be integrated into more complex molecules, such as metal complexes, to enhance their therapeutic potential.

Platinum-based drugs, such as cisplatin, are cornerstones of cancer chemotherapy. nih.gov However, their use is often limited by severe side effects and the development of drug resistance. nih.govresearchgate.net To overcome these challenges, researchers have synthesized novel platinum complexes using various ligands, including derivatives of this compound. These ligands can modify the drug's DNA binding modes, potentially improving efficacy and reducing resistance. nih.govresearchgate.net

Platinum(II) complexes containing N-heterocyclic side chains like terpyridine (a related pyridine-containing ligand) have shown potent antiproliferative properties against several cancer cell lines, in some cases exceeding the activity of cisplatin. mdpi.com For example, a platinum complex of a terpyridine amine derivative, [Pt(TpyNH2)Cl]Cl, demonstrated a superior antiproliferative effect compared to cisplatin in ovarian (A2780), lung (A549), and breast (MDA-MB-231) cancer cell lines. mdpi.com The design of these complexes aims to create agents that can circumvent the cross-resistance observed with traditional platinum drugs. frontiersin.org

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| [Pt(TpyNH2)Cl]Cl | A2780 (Ovarian) | Better than cisplatin | mdpi.com |

| [Pt(TpyNH2)Cl]Cl | A549 (Lung) | Better than cisplatin | mdpi.com |

| [Pt(TpyNH2)Cl]Cl | MDA-MB-231 (Breast) | Better than cisplatin | mdpi.com |

| Sn(II) pyridine-2-carboxaldehyde thiosemicarbazone (C5) | Various tumor cells | Highest cytotoxicity in its series | nih.gov |

| 2-thiopyrimidine derivative (1c) | Leukemia (HL60) | High selectivity, comparable to Duvelisib against PI3Kδ | nih.gov |

The primary mechanism of action for many platinum-based anticancer agents is their interaction with nuclear DNA. mdpi.com Platinum(II)-terpyridine complexes, for instance, are well-suited to bind with biomolecules, including DNA. mdpi.com This binding can occur through different modes, such as intercalation or groove binding, leading to the formation of DNA adducts that disrupt DNA replication and transcription. This damage ultimately triggers a cellular response known as apoptosis, or programmed cell death. nih.gov

The induction of apoptosis is a key goal of chemotherapy. When DNA damage is detected, cellular pathways are activated that lead to the controlled dismantling of the cell. nih.gov Studies on novel pyridine-based anticancer agents have shown they can induce apoptosis by modulating key regulatory proteins. For example, a 2-thiopyrimidine derivative was found to trigger apoptosis by activating caspase-3, increasing the expression of the pro-apoptotic protein Bax and the tumor suppressor p53, while suppressing the anti-apoptotic protein Bcl-2. nih.gov Similarly, a multi-target Sn(II) complex with a pyridine-thiosemicarbazone ligand was also shown to induce apoptosis and inhibit the anti-apoptotic Bcl-xL protein. nih.gov

Antioxidant Properties

The thiol (-SH) group in this compound imparts antioxidant properties to the molecule. cymitquimica.com Antioxidants are crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are highly reactive molecules generated during normal metabolic processes. The thiol group can act as a reducing agent, donating an electron to neutralize free radicals and thereby preventing oxidative stress, which is implicated in numerous diseases. exsyncorp.comcymitquimica.com

Chelating Agent in Biological Systems

A chelating agent is a substance that can form multiple bonds to a single metal ion, effectively "trapping" it within a stable, water-soluble complex. this compound is an effective chelating agent due to the presence of both nitrogen and sulfur atoms, which can coordinate with metal ions. cymitquimica.comwikipedia.org This property is significant in biological systems for several reasons. Chelation can be used to transport metals to or from specific sites within the body or to remove toxic heavy metals. nih.govnih.gov The formation of metal complexes is also fundamental to the function of many enzymes and proteins. The ability of this compound and its derivatives to form stable complexes with various metals is a key aspect of their application in both medicinal and coordination chemistry. solubilityofthings.com

Role in Drug Delivery Systems

Modern pharmaceutical research increasingly focuses on developing sophisticated drug delivery systems to enhance the efficacy and safety of therapeutic agents. This compound and related compounds have been explored for their utility in these systems. For example, their chemical properties can be exploited to create prodrugs that are activated under specific biological conditions.

One approach involves creating systems that are sensitive to the intracellular environment of cancer cells, which often have a higher concentration of glutathione (GSH). researchgate.net A drug can be linked to a carrier molecule via a GSH-sensitive bond. When the system enters a cancer cell, the high GSH levels break the bond, releasing the active drug precisely where it is needed. This targeted release can increase the drug's therapeutic efficiency while minimizing exposure to healthy tissues. researchgate.net Another strategy involves incorporating pyridine-containing polymers to create pH-sensitive nanomicelles. These carriers can encapsulate drugs and release them in response to changes in pH, such as the acidic environment found in tumor tissues or within cellular compartments like endosomes. mdpi.com

Enhancing Adsorption Properties on Nanomaterials (e.g., Aluminum Phosphide (B1233454) Nanocages)

Recent computational studies have highlighted the potential of this compound (2-MPY) in enhancing the adsorption properties of nanomaterials, specifically aluminum phosphide (AlP) nanocages. Density Functional Theory (DFT) calculations have been employed to investigate the interaction between 2-MPY and Al₁₂P₁₂ nanocages. These studies reveal that 2-MPY can be effectively adsorbed onto the surface of these nanocages, a process driven by significant negative adsorption energies.